Tebanicline hydrochloride

Description

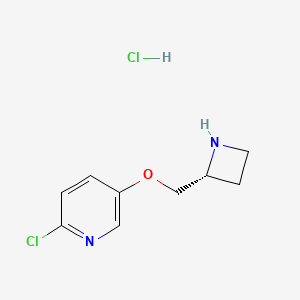

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;/h1-2,5,7,11H,3-4,6H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVARJONEFSAJB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203564-54-9 | |

| Record name | Tebanicline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203564549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEBANICLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U2WUT775 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tebanicline hydrochloride discovery and development history

An In-Depth Technical Guide to the Discovery and Development of Tebanicline (B178171) Hydrochloride

Introduction

Tebanicline hydrochloride, also known by its developmental code ABT-594, is a potent, non-opioid analgesic that emerged from research into neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. Developed by Abbott Laboratories, it was engineered as a synthetic analog of epibatidine (B1211577), a highly potent but toxic alkaloid isolated from the skin of the poison dart frog, Epipedobates tricolor.[1][2][3] Tebanicline demonstrated significant analgesic effects in a variety of preclinical pain models and progressed to Phase II clinical trials.[4][5] It acts as a partial agonist at central nAChRs, primarily targeting the α4β2 subtype, which is implicated in pain modulation.[1][6]

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound. It details the quantitative data from key studies, outlines experimental protocols, and visualizes the critical pathways and processes involved in its development. The journey of Tebanicline offers valuable insights into the therapeutic potential and challenges of targeting nAChRs for pain management.

Discovery and Synthesis

From Natural Toxin to Synthetic Analog

The story of Tebanicline begins with the discovery of epibatidine in 1976 by John Daly of the National Institutes of Health.[3] Extracted from the skin of a poisonous Ecuadorian frog, epibatidine was found to be an extraordinarily potent analgesic, approximately 200 times more powerful than morphine in animal models.[1][3] However, its clinical utility was nullified by a narrow therapeutic window and severe toxicity, including dangerous cardiovascular and gastrointestinal side effects, stemming from its non-selective action on various nAChR subtypes.[1][6]

This potent analgesic activity spurred pharmaceutical research to develop analogs with a more favorable safety profile. Abbott Laboratories, while initially screening compounds for Alzheimer's disease, identified a series of nAChR modulators.[4] Through optimization of this series, and leveraging the structural understanding of epibatidine, they developed ABT-594, or Tebanicline.[3][4] The goal was to retain the analgesic efficacy of epibatidine while minimizing its toxic effects by achieving greater selectivity for nAChR subtypes involved in central pain processing over those mediating peripheral and autonomic effects.[6]

Chemical Synthesis

The asymmetric synthesis of Tebanicline ((R)-5-(2-azetidinylmethoxy)-2-chloropyridine) was achieved through several reported pathways. One efficient method involves the use of D-aspartic acid as a chiral starting material.

Key Synthesis Steps:

-

Azetidinone Formation: D-aspartic acid dibenzyl ester is cyclized to form a chiral azetidinone.[7]

-

Reduction: The azetidinone is reduced using a reducing agent like Lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) to yield the corresponding (R)-azetidinemethanol.[7]

-

Protection: The secondary amine of the azetidine (B1206935) ring is protected, commonly with a tert-butyloxycarbonyl (Boc) group.[7]

-

Coupling: The protected (R)-azetidinemethanol is coupled with 2-chloro-5-hydroxypyridine. This can be achieved via a Williamson ether synthesis or a Mitsunobu reaction.[7]

-

Deprotection: The protecting group on the azetidine nitrogen is removed under acidic conditions (e.g., using trifluoroacetic acid or p-toluenesulfonic acid) to yield the final product, Tebanicline.[7]

Mechanism of Action

Tebanicline exerts its analgesic effects by acting as a partial agonist at neuronal nicotinic acetylcholine receptors, which are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[1][4]

Receptor Subtype Selectivity

Tebanicline shows a high affinity and selectivity for the α4β2 nAChR subtype, which is abundantly expressed in the brain and implicated in descending pain-inhibitory pathways.[6][8] It also binds to the α3β4 subtype, but with lower affinity.[1][8] Crucially, it has a significantly lower affinity for the α1β1δγ neuromuscular nAChR subtype, which is responsible for muscle contraction. This selectivity profile was a key design feature to reduce the paralytic and autonomic side effects associated with epibatidine.[6]

| Receptor Subtype | Ligand | Source | Binding Affinity (Ki) | Selectivity (vs. α4β2) | Reference |

| α4β2 (neuronal) | --INVALID-LINK---cytisine | Rat Brain | 37 pM | 1 | [6] |

| α4β2 (neuronal) | --INVALID-LINK---cytisine | Human (transfected) | 55 pM | 1 | [6] |

| α1β1δγ (neuromuscular) | [125I] α-bungarotoxin | Torpedo | 10,000 nM | >180,000-fold | [6] |

Signaling Pathway in Pain Modulation

Activation of central α4β2 nAChRs by Tebanicline is believed to engage descending inhibitory pain pathways.[8] This involves the release of neurotransmitters like serotonin (B10506) (5-HT) and norepinephrine (B1679862) in the brainstem, which then act to dampen pain signals at the level of the spinal cord.[8] Tebanicline-induced activation of nAChRs in the nucleus raphe magnus (NRM), a key area in descending pain control, has been demonstrated in preclinical models.[4]

Figure 1: Simplified signaling pathway for Tebanicline-mediated analgesia.

Preclinical Development

Tebanicline underwent extensive preclinical evaluation, demonstrating robust efficacy in a wide range of animal pain models.

Efficacy in Animal Models

Studies in rodents showed that Tebanicline produced significant antinociceptive effects against acute thermal pain, persistent chemical pain, and chronic neuropathic pain.[4][5]

| Study Type | Animal Model | Species | Dose Range | Key Findings | Reference |

| Acute Thermal Pain | Hot-plate test, Cold-plate test | Mouse | 0.62 µmol/kg (i.p.) | Maximally effective dose produced significant antinociception. | [4] |

| Persistent Chemical Pain | Abdominal constriction (writhing) test | Mouse | 0.62 µmol/kg (i.p.) | Maximally effective dose produced significant antinociception. | [4] |

| Neuropathic Pain | Chung model (spinal nerve ligation) | Rat | 0.1-1 µmol/kg (p.o.), 0.3 µmol/kg (i.p.) | Significantly reduced tactile allodynia; efficacy maintained after repeated dosing. | [5] |

| Neuropathic Pain | Streptozotocin-induced diabetic neuropathy | Rat | 0.3 µmol/kg (i.p.) | Effectively reduced mechanical hyperalgesia. | [5] |

Experimental Protocols

Hot-Plate Test:

-

Objective: To assess the response to acute thermal pain.

-

Apparatus: A metal plate is heated to a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure: A mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage. Tebanicline or a vehicle is administered prior to testing, and the change in response latency is measured.[4][9]

Chung Model of Neuropathic Pain:

-

Objective: To model neuropathic pain symptoms like allodynia.

-

Procedure: Under anesthesia, the L5 and L6 spinal nerves of a rat are tightly ligated. This procedure leads to the development of tactile allodynia in the ipsilateral hind paw over several days.[5]

-

Assessment: Tactile allodynia is measured using von Frey filaments. These are a series of calibrated filaments that exert a specific force when applied to the plantar surface of the paw. The paw withdrawal threshold is determined, with a lower threshold indicating allodynia. The effect of Tebanicline on this threshold is then quantified.[5]

Preclinical Safety and Side Effects

In animal models, Tebanicline was not free of side effects. At doses within the antinociceptive range, it was observed to reduce body temperature and decrease spontaneous exploration.[4] However, it did not significantly impair motor coordination in the rotarod test at these doses.[4] This profile was considered a significant improvement over epibatidine.[6]

Clinical Development

The promising preclinical data led to the advancement of Tebanicline into human clinical trials.

Phase II Clinical Trial in Diabetic Peripheral Neuropathic Pain (DPNP)

A key study was a Phase II, randomized, multicenter, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Tebanicline in patients with DPNP.[10]

Experimental Protocol:

-

Participants: 266 patients with DPNP were enrolled.[10]

-

Design: Patients were randomized in a 1:1:1:1 ratio to one of four groups: placebo or Tebanicline at 150 µg BID, 225 µg BID, or 300 µg BID.[10]

-

Procedure: The trial included a 7-day titration period where patients were brought up to their assigned fixed dose, followed by a 6-week maintenance period at that dose.[10]

-

Primary Efficacy Measure: The primary outcome was the change in the daily average pain score from baseline to the final evaluation, measured on a 0-10 Pain Rating Scale (PRS).[10]

Efficacy and Adverse Events

The trial demonstrated that Tebanicline was an effective analgesic. All three dose groups showed a statistically significant greater reduction in pain scores compared to the placebo group.[10]

However, the development of Tebanicline was ultimately halted due to an unacceptable incidence of adverse events, which led to high dropout rates.[1][2][10]

| Treatment Group | Mean Change in Pain Score (PRS) | Patients with ≥50% Pain Improvement | Adverse Event Dropout Rate | Most Common Adverse Events | Reference |

| Placebo | -1.1 | Not specified, but lower than treatment groups | 9% | - | [10] |

| Tebanicline 150 µg BID | -1.9 | Greater than placebo | 28% | Nausea, Dizziness, Vomiting, Abnormal Dreams, Asthenia | [10] |

| Tebanicline 225 µg BID | -1.9 | Greater than placebo | 46% | Nausea, Dizziness, Vomiting, Abnormal Dreams, Asthenia | [10] |

| Tebanicline 300 µg BID | -2.0 | Greater than placebo | 66% | Nausea, Dizziness, Vomiting, Abnormal Dreams, Asthenia | [10] |

The gastrointestinal side effects (nausea, vomiting) were particularly problematic and consistent with the known side-effect profile of nAChR agonists.[1][10] The narrow therapeutic window between the effective analgesic dose and the dose causing intolerable side effects led to the discontinuation of Tebanicline's development in 2004.[11]

Summary and Future Directions

The development of this compound represents a landmark effort in translating the potent analgesia of a natural toxin into a viable therapeutic candidate. While it ultimately failed in late-stage clinical trials, its journey provided critical proof-of-concept for the role of neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype, in mediating analgesia for chronic neuropathic pain.[10]

Figure 2: Tebanicline discovery and development workflow.

The challenge remains to develop nAChR agonists with an even wider therapeutic window. Research subsequent to Tebanicline has focused on creating more selective compounds or exploring different mechanisms, such as allosteric modulation, to achieve analgesia without dose-limiting side effects.[12][13] The story of Tebanicline underscores the complexity of drug development and serves as a crucial foundation for the ongoing search for novel, non-opioid pain therapies.

References

- 1. Tebanicline - Wikipedia [en.wikipedia.org]

- 2. Poison dart frog - Wikipedia [en.wikipedia.org]

- 3. Epibatidine - 594 - Molecule of the Month - September 2000 [chm.bris.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. ABT-594, a novel cholinergic channel modulator, is efficacious in nerve ligation and diabetic neuropathy models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ebanicline, Tebanicline, A-98593(S-isomer), ABT-594-药物合成数据库 [drugfuture.com]

- 8. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tebanicline - AdisInsight [adisinsight.springer.com]

- 12. JCI - Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties [jci.org]

- 13. medkoo.com [medkoo.com]

An In-Depth Technical Guide to the Synthesis of Tebanicline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebanicline (also known as ABT-594 and Ebanicline) is a potent and selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that has been investigated for its analgesic properties. This technical guide provides a comprehensive overview of the synthesis of Tebanicline hydrochloride, focusing on the core synthesis pathway, key precursors, and detailed experimental methodologies. The information is compiled from seminal patents and peer-reviewed scientific literature to support researchers and professionals in the field of drug development.

Core Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. The primary route described in the key literature involves the coupling of two main precursors: a substituted pyridine (B92270) derivative and a chiral azetidinyl methanol (B129727) fragment. The hydrochloride salt is then formed in the final step.

A key publication outlining the asymmetric synthesis of Tebanicline is found in the Journal of Medicinal Chemistry, 1998, 41, 407-415. Additionally, foundational synthesis strategies are detailed in patents WO 96/40682 and US 5,948,793.

Key Precursors

The synthesis of this compound relies on the availability of two critical starting materials:

-

2-chloro-5-hydroxypyridine (B185701): This commercially available substituted pyridine serves as the backbone of the Tebanicline molecule.

-

(R)-N-Boc-2-azetidinemethanol: This chiral building block provides the azetidinylmethoxy side chain, which is crucial for the pharmacological activity of Tebanicline.

Detailed Synthesis Methodology

The following sections provide a step-by-step description of the synthesis of this compound, including experimental protocols derived from the cited literature.

Step 1: Synthesis of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (Tebanicline Free Base)

The core of the Tebanicline synthesis is the etherification reaction between 2-chloro-5-hydroxypyridine and a protected form of (R)-2-azetidinemethanol.

Experimental Protocol:

A solution of 2-chloro-5-hydroxypyridine (1.0 eq) in a suitable aprotic solvent, such as dimethylformamide (DMF), is treated with a base, typically sodium hydride (NaH) (1.1 eq), at 0 °C to form the corresponding sodium salt. To this mixture is added a solution of (R)-N-Boc-2-azetidinemethanol mesylate (1.2 eq) in DMF. The reaction mixture is stirred at room temperature for 12-18 hours. After completion of the reaction, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then deprotected using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM) to yield the Tebanicline free base.

Step 2: Formation of this compound

The final step involves the conversion of the Tebanicline free base to its hydrochloride salt to improve its stability and solubility.

Experimental Protocol:

The crude Tebanicline free base obtained from the previous step is dissolved in a suitable solvent, such as anhydrous diethyl ether or isopropanol. A solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) is then added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a white to off-white crystalline solid.

Quantitative Data Summary

| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | (R)-N-Boc-5-(2-Azetidinylmethoxy)-2-chloropyridine | 2-chloro-5-hydroxypyridine, (R)-N-Boc-2-azetidinemethanol mesylate | Sodium Hydride | DMF | 75-85 | >95 (by HPLC) |

| 2 | (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine | (R)-N-Boc-5-(2-Azetidinylmethoxy)-2-chloropyridine | Trifluoroacetic Acid | Dichloromethane | 90-98 | >98 (by HPLC) |

| 3 | This compound | (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine | Hydrochloric Acid | Diethyl Ether | >95 | >99 (by HPLC) |

Note: The yields and purity are approximate and can vary based on reaction conditions and purification methods.

Visualizing the Synthesis Pathway

The following diagrams illustrate the core synthesis pathway and the logical flow of the experimental work.

Caption: Core synthesis pathway of this compound.

Caption: General experimental workflow for Tebanicline synthesis.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound, intended to be a valuable resource for professionals in the pharmaceutical sciences. By consolidating information from key patents and publications, this document offers a clear and concise understanding of the synthetic route, necessary precursors, and experimental methodologies. The provided diagrams and data tables further facilitate comprehension and application of this knowledge in a research and development setting.

Chemical and physical properties of Tebanicline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebanicline (B178171) hydrochloride, also known by its developmental code ABT-594, is a potent, centrally acting analgesic agent that emerged from the study of nicotinic acetylcholine (B1216132) receptors (nAChRs) as therapeutic targets for pain management.[1][2][3] Developed by Abbott Laboratories, Tebanicline is a synthetic analog of the natural alkaloid epibatidine (B1211577), found in the skin of the poison dart frog Epipedobates tricolor.[4] While epibatidine is a powerful analgesic, its clinical development was hampered by a narrow therapeutic window and significant toxicity.[4] Tebanicline was designed to retain the analgesic efficacy of epibatidine while exhibiting a more favorable safety profile by demonstrating high selectivity for neuronal nAChRs over those at the neuromuscular junction.[5]

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and key experimental findings related to Tebanicline hydrochloride. It is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of Tebanicline.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;hydrochloride | [3] |

| Synonyms | ABT-594 hydrochloride, Ebanicline hydrochloride | [3] |

| CAS Number | 203564-54-9 | [3] |

| Molecular Formula | C₉H₁₂Cl₂N₂O | [3] |

| Molecular Weight | 235.11 g/mol | [3] |

| Melting Point | 116-117 °C | [1] |

| Solubility | Water: 2 mg/mL (clear solution); DMSO: >10 mg/mL | [6] |

| Appearance | White to beige powder | [6] |

| Optical Rotation | [α]²³_D_ +8.6° (c = 0.52 in methanol) | [1] |

Mechanism of Action

This compound is a potent partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α4β2 subtype.[3][4][5][7] It exhibits significantly lower affinity for the nAChR subtypes found at the neuromuscular junction, which is believed to contribute to its improved safety profile compared to non-selective nicotinic agonists like epibatidine.[5]

Binding Affinity and Functional Activity

The following tables summarize the in vitro binding affinity (Ki) and functional activity (EC50) of Tebanicline at various nAChR subtypes.

Table 1: Radioligand Binding Affinities of Tebanicline

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (pM) | Reference(s) |

| α4β2 (rat brain) | --INVALID-LINK---Cytisine | Rat cerebral cortex | 37 | [5][8] |

| α4β2 (human) | --INVALID-LINK---Cytisine | K-177 cells | 55 | [5] |

| α1β1δγ (neuromuscular) | [¹²⁵I]α-Bungarotoxin | Torpedo californica | 10,000,000 | [5] |

Table 2: Functional Activity of Tebanicline

| nAChR Subtype | Assay | Cell Line | EC50 (nM) | Efficacy (vs. Acetylcholine) | Reference(s) |

| α4β2 (human) | ⁸⁶Rb⁺ Efflux | K-177 cells | 140 | Partial Agonist | [7] |

Signaling Pathways

Activation of α4β2 nAChRs by Tebanicline initiates a cascade of intracellular signaling events. As ligand-gated ion channels, their primary function is to increase the permeability of the neuronal membrane to cations, leading to depolarization. Downstream of this initial event, several signaling pathways are engaged, contributing to the analgesic and other neurological effects of the compound.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize this compound. For detailed, specific protocols, it is recommended to consult the original research articles.

Radioligand Binding Assay for α4β2 nAChR

This protocol is a generalized procedure for determining the binding affinity of Tebanicline to the α4β2 nAChR.

1. Membrane Preparation:

-

Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6][9]

-

The homogenate is centrifuged to pellet the membranes.[9]

-

The pellet is washed and resuspended in fresh buffer.[9]

-

Protein concentration is determined using a standard assay (e.g., BCA assay).[9]

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.[9]

-

Each well contains the membrane preparation, the radioligand (e.g., --INVALID-LINK---Cytisine), and either buffer (for total binding), a high concentration of a competing ligand like nicotine (B1678760) (for non-specific binding), or varying concentrations of this compound.[10]

-

The plate is incubated to allow the binding to reach equilibrium.[9]

3. Filtration and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[9]

-

The filters are washed with ice-cold buffer.[9]

-

The radioactivity retained on the filters is measured using a scintillation counter.[6]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition constant (Ki) is calculated from the IC50 value (the concentration of Tebanicline that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

⁸⁶Rb⁺ Efflux Assay for Functional Activity

This assay measures the functional activity of Tebanicline as an agonist by quantifying ion flux through the nAChR channel.

1. Cell Culture and Loading:

-

Cells expressing the desired nAChR subtype (e.g., K-177 cells for human α4β2) are cultured.

-

The cells are loaded with ⁸⁶Rb⁺, a radioactive potassium analog, by incubation in a buffer containing ⁸⁶RbCl.[11]

2. Efflux Measurement:

-

The cells are washed to remove extracellular ⁸⁶Rb⁺.

-

The cells are then exposed to varying concentrations of this compound for a short period.[11]

-

The amount of ⁸⁶Rb⁺ released from the cells into the supernatant is quantified using a scintillation counter.[11]

3. Data Analysis:

-

The amount of ⁸⁶Rb⁺ efflux is plotted against the concentration of Tebanicline to generate a dose-response curve.

-

The EC50 (the concentration of Tebanicline that produces 50% of the maximal response) and the maximum efficacy (Emax) are determined from this curve.

In Vivo Analgesic Activity: Formalin Test in Mice

The formalin test is a model of tonic pain that has both an acute neurogenic phase and a later inflammatory phase.

1. Animals and Acclimation:

2. Drug Administration:

-

This compound or vehicle is administered, typically via intraperitoneal injection or oral gavage, at a predetermined time before the formalin injection.[14]

3. Formalin Injection:

-

A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[12][13]

4. Behavioral Observation:

-

The mouse is immediately placed in an observation chamber.

-

The amount of time the animal spends licking or biting the injected paw is recorded over a specified period (e.g., 0-5 minutes for the early phase and 20-30 minutes for the late phase).[12][13]

5. Data Analysis:

-

The total licking/biting time is calculated for both phases.

-

The analgesic effect of Tebanicline is determined by comparing the response in the drug-treated group to the vehicle-treated group.

In Vivo Analgesic Activity: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used animal model of peripheral nerve injury-induced neuropathic pain.

1. Surgical Procedure:

-

Under anesthesia, the sciatic nerve of a rat is exposed.[15][16]

-

Several loose ligatures are placed around the nerve, causing a partial nerve injury.[15][16]

-

The incision is closed, and the animal is allowed to recover.

2. Assessment of Neuropathic Pain:

-

Several days after surgery, the animals develop symptoms of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).[17]

-

Mechanical allodynia is typically measured using von Frey filaments of varying stiffness applied to the hind paw.[15]

-

Thermal hyperalgesia is assessed by measuring the latency to withdraw the paw from a heat source.

3. Drug Testing:

-

This compound or vehicle is administered to the animals.

-

The effect of the drug on mechanical allodynia and thermal hyperalgesia is measured at various time points after administration.

4. Data Analysis:

-

The paw withdrawal threshold (for mechanical allodynia) or latency (for thermal hyperalgesia) is determined.

-

The analgesic effect of Tebanicline is evaluated by comparing the responses in the drug-treated group to the vehicle-treated group.

Clinical Development

This compound progressed to Phase II clinical trials for the treatment of diabetic peripheral neuropathic pain.[18][19] In a randomized, double-blind, placebo-controlled study involving 266 patients, Tebanicline demonstrated a statistically significant reduction in pain scores compared to placebo at all tested doses (150 µg, 225 µg, and 300 µg, all administered twice daily).[19] However, the study also revealed a high incidence of adverse events, primarily nausea, dizziness, and vomiting, which led to high dropout rates in the treatment groups.[4][19] Due to this unfavorable side-effect profile, the clinical development of Tebanicline was discontinued.[4]

Conclusion

This compound is a potent and selective α4β2 nAChR partial agonist with demonstrated analgesic properties in a range of preclinical models and in a Phase II clinical trial for neuropathic pain. Its development provided crucial proof-of-concept for the therapeutic potential of targeting neuronal nicotinic acetylcholine receptors for pain relief. While its own clinical progression was halted due to adverse effects, the research on Tebanicline has significantly contributed to the understanding of the role of nAChRs in pain signaling and has paved the way for the development of next-generation nicotinic agonists with improved therapeutic windows. This technical guide serves as a foundational resource for scientists continuing to explore this promising area of pharmacology.

References

- 1. Tebanicline [drugfuture.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Tebanicline - Wikipedia [en.wikipedia.org]

- 5. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ABT 594 hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]

- 16. criver.com [criver.com]

- 17. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Tebanicline Hydrochloride: A Deep Dive into its Mechanism of Action as a Nicotinic Acetylcholine Receptor Agonist

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of tebanicline (B178171) hydrochloride (also known as ABT-594), a potent agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Developed for researchers, scientists, and drug development professionals, this document details the binding affinity, functional potency, and signaling pathways associated with tebanicline, supported by quantitative data, detailed experimental methodologies, and visual diagrams.

Tebanicline is a selective agonist for the α4β2 neuronal nicotinic acetylcholine receptor.[1][2] It is an analog of epibatidine (B1211577) and has demonstrated potent antinociceptive effects in various animal models of pain.[2][3] Although it showed promise in preclinical and early clinical studies for neuropathic pain, its development was discontinued (B1498344) after Phase II clinical trials due to a narrow therapeutic index.[1] Despite this, tebanicline remains a valuable tool for studying the pharmacology of nAChRs.

Core Mechanism of Action

Tebanicline exerts its effects by binding to and activating nAChRs, which are ligand-gated ion channels that mediate fast synaptic transmission in the nervous system.[3] Its primary target is the α4β2 subtype, which is the most abundant nAChR subtype in the brain.[3][4] Upon binding, tebanicline induces a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and subsequent activation of voltage-gated calcium channels, ultimately modulating neurotransmitter release.

A compelling aspect of α4β2 nAChR pharmacology is the existence of two stoichiometries with differing sensitivities to acetylcholine: a high-sensitivity (HS) isoform, (α4)₂(β2)₃, and a low-sensitivity (LS) isoform, (α4)₃(β2)₂.[5] Tebanicline is an agonist at both of these isoforms.

Quantitative Pharmacological Profile

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of tebanicline at various nAChR subtypes.

Table 1: Tebanicline Hydrochloride Binding Affinity (Ki) at nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2 | [³H]-Cytisine | - | 0.037 | [6][7] |

Table 2: this compound Functional Activity (EC50/IC50) at nAChR Subtypes

| nAChR Subtype | Assay Type | Cell Line | EC50 (nM) | Intrinsic Activity (vs. Nicotine) | Reference |

| human α4β2 | ⁸⁶Rb⁺ Efflux | K177 cells | 140 | 130% | [6][7] |

| Endogenous (sympathetic ganglion-like) | ⁸⁶Rb⁺ Efflux | IMR-32 cells | 340 | 126% | [7] |

| Endogenous (sensory ganglion-like) | ⁸⁶Rb⁺ Efflux | F11 dorsal root ganglion cells | 1220 | 71% | [7] |

| human α7 | Ion Current Measurement | Oocytes | 56,000 | 83% | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by tebanicline and a typical experimental workflow for its characterization.

Experimental Protocols

Radioligand Binding Assay ([³H]-Epibatidine)

This protocol is adapted from standard procedures for determining the binding affinity of a test compound for nAChRs.

1. Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the nAChR subtype of interest.

-

Radioligand: [³H]-Epibatidine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., nicotine (B1678760) or cytisine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-epibatidine (at a concentration near its Kd), and varying concentrations of tebanicline. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-labeled ligand.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of tebanicline from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

⁸⁶Rb⁺ Efflux Assay

This functional assay measures the ability of an agonist to stimulate ion flux through the nAChR channel.

1. Materials:

-

Cells expressing the nAChR subtype of interest, grown to confluence in 24-well plates.

-

Loading Buffer: Assay buffer containing ⁸⁶Rb⁺.

-

Wash Buffer: Assay buffer.

-

Stimulation Buffer: Assay buffer containing various concentrations of tebanicline.

-

Scintillation counter.

2. Procedure:

-

Cell Plating: Seed cells in 24-well plates and allow them to grow to confluence.

-

Loading: Wash the cells with assay buffer and then incubate with loading buffer containing ⁸⁶Rb⁺ for a defined period (e.g., 1-2 hours) to allow for cellular uptake.

-

Washing: Wash the cells rapidly with wash buffer to remove extracellular ⁸⁶Rb⁺.

-

Efflux: Add stimulation buffer with varying concentrations of tebanicline to the wells and incubate for a short period (e.g., 2-5 minutes).

-

Quantification: Collect the supernatant (containing the effluxed ⁸⁶Rb⁺) and lyse the cells to measure the remaining intracellular ⁸⁶Rb⁺. Measure the radioactivity in both fractions using a scintillation counter.

-

Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of tebanicline. Determine the EC50 value from the concentration-response curve.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion currents through nAChRs expressed in Xenopus oocytes.[8][9][10]

1. Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired nAChR subunits.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Glass microelectrodes (filled with 3 M KCl).

-

TEVC amplifier and data acquisition system.

2. Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with the cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with ND96 solution.

-

Impaling the Oocyte: Impale the oocyte with two microelectrodes, one for voltage sensing and the other for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (typically -60 to -80 mV).

-

Drug Application: Apply tebanicline at various concentrations to the oocyte via the perfusion system.

-

Current Recording: Record the inward current elicited by the application of tebanicline.

-

Data Analysis: Measure the peak current amplitude for each concentration of tebanicline and construct a concentration-response curve to determine the EC50 value.

Conclusion

This compound is a potent and selective agonist of the α4β2 nAChR. Its mechanism of action involves the direct binding to and activation of these receptors, leading to ion influx, neuronal depolarization, and modulation of neurotransmitter release. The quantitative data and experimental protocols provided in this guide offer a detailed framework for understanding and further investigating the pharmacological properties of tebanicline and other nAChR ligands.

References

- 1. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Letters to the editor: Nicotinic acetylcholine receptor ligands as potential targets for managing neuropathic pain induced by diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tebanicline dihydrochloride | TargetMol [targetmol.com]

- 8. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

In Vitro Pharmacological Profile of Tebanicline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebanicline hydrochloride, also known as ABT-594, is a potent synthetic analogue of the natural alkaloid epibatidine.[1] Developed as a non-opioid analgesic, Tebanicline exhibits a high affinity and selectivity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are pivotal in a wide array of physiological and pathological processes in the central and peripheral nervous systems.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Tebanicline, detailing its binding characteristics, functional activity at various nAChR subtypes, and the experimental methodologies used for its characterization.

Core Pharmacological Characteristics

Tebanicline is characterized as a partial agonist at the α4β2 and α3β4 nAChR subtypes.[1][4] Its analgesic properties are primarily mediated through its action on central neuronal nAChRs.[5] The compound was developed to offer a safer therapeutic window compared to its parent compound, epibatidine, which exhibits potent analgesic effects but is limited by severe toxicity.[1] While Tebanicline showed promise in preclinical and early clinical development for neuropathic pain, it was ultimately discontinued (B1498344) due to an unacceptable incidence of gastrointestinal side effects.[1][2]

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been extensively characterized using radioligand binding assays and functional assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at various nAChR subtypes.

Table 1: Tebanicline Binding Affinities (Ki) at nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (pM) | Reference |

| α4β2 | [³H]Cytisine | - | 37 | [5][6] |

Note: Further research is required to fully elucidate the binding affinities of Tebanicline at other nAChR subtypes.

Table 2: Tebanicline Functional Activity (EC₅₀/IC₅₀) at nAChR Subtypes

| nAChR Subtype | Assay Type | Effect | Potency (nM) | Efficacy (% of ACh) | Reference |

| α4β2 | Electrophysiology | Partial Agonist | - | - | [1][4] |

| α3β4 | Electrophysiology | Partial Agonist | - | - | [1][4] |

| α7 | Electrophysiology | Weak/No Agonist Activity | - | - | [7] |

Note: Specific EC₅₀ and relative efficacy values for Tebanicline are not consistently reported across publicly available literature. The compound is generally described as a potent partial agonist at α4β2 and α3β4 subtypes.

Key Experimental Protocols

The characterization of Tebanicline's in vitro pharmacology relies on two primary experimental techniques: radioligand binding assays to determine its affinity for nAChR subtypes and two-electrode voltage clamp (TEVC) electrophysiology to assess its functional activity as an agonist or antagonist.

Radioligand Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the inhibitory potency (Ki) of Tebanicline for a specific nAChR subtype, for example, the α4β2 receptor using [³H]Cytisine.

1. Materials:

-

Test Compound: this compound

-

Radioligand: [³H]Cytisine (for α4β2 nAChRs)[8]

-

Receptor Source: Membranes from cell lines expressing the nAChR subtype of interest (e.g., HEK cells transfected with α4 and β2 subunits) or brain tissue homogenates (e.g., rat brain).[8]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[9]

-

Wash Buffer: Cold Assay Buffer.[9]

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM Nicotine).[10]

-

Equipment: 96-well microplates, glass fiber filters, cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.[9]

2. Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold Assay Buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh Assay Buffer and resuspend to a final protein concentration. Store at -80°C.[11]

-

-

Assay Setup (in triplicate):

-

Total Binding: Add Assay Buffer, radioligand, and membrane preparation to the wells.[9]

-

Non-specific Binding: Add non-specific control, radioligand, and membrane preparation to the wells.[9]

-

Competition Binding: Add a range of concentrations of Tebanicline, radioligand, and membrane preparation to the wells.[9]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9][10]

-

Filtration and Washing: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[9]

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Tebanicline concentration.

-

Determine the IC₅₀ value (the concentration of Tebanicline that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Assay Protocol

This protocol is used to functionally characterize the effects of Tebanicline on nAChRs expressed in Xenopus laevis oocytes.[12][13]

1. Materials:

-

Xenopus laevis oocytes

-

cRNA: cRNA encoding the subunits of the nAChR subtype of interest.

-

Test Compound: this compound

-

Agonist Control: Acetylcholine (ACh)

-

Recording Solution (Bath Solution): e.g., 96 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.6).[14]

-

Electrode Solution: 3 M KCl.[14]

-

Equipment: Micropipettes, microforge, TEVC amplifier, data acquisition system, and perfusion system.[13][14]

2. Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with the cRNA encoding the desired nAChR subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.[12]

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[15]

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply the agonist control (ACh) at a concentration that elicits a submaximal response to establish a baseline.

-

Apply varying concentrations of Tebanicline alone to determine its agonist activity.

-

To test for antagonist activity, co-apply Tebanicline with the agonist control.

-

-

Data Acquisition: Record the current responses elicited by the application of the compounds.

3. Data Analysis:

-

Measure the peak current amplitude for each concentration of Tebanicline and the agonist control.

-

For agonist activity, construct a concentration-response curve by plotting the normalized current response against the logarithm of the Tebanicline concentration and fit to a sigmoidal dose-response equation to determine the EC₅₀ and Emax.

-

For antagonist activity, determine the IC₅₀ by plotting the inhibition of the agonist-induced current against the Tebanicline concentration.

Signaling Pathway

Tebanicline, as a partial agonist of nAChRs, initiates a signaling cascade that leads to neuronal excitation. The binding of Tebanicline to the receptor induces a conformational change, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to membrane depolarization and the generation of an action potential, ultimately resulting in the modulation of neurotransmitter release.

Conclusion

This compound is a potent and selective partial agonist of neuronal nicotinic acetylcholine receptors, with a particularly high affinity for the α4β2 subtype. Its in vitro pharmacological profile has been well-characterized through radioligand binding and electrophysiological assays, which have elucidated its mechanism of action at the molecular level. While its clinical development was halted, Tebanicline remains a valuable pharmacological tool for researchers studying the role of nAChRs in health and disease. This guide provides a foundational understanding of its in vitro properties and the methodologies employed in its scientific evaluation.

References

- 1. Tebanicline - Wikipedia [en.wikipedia.org]

- 2. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Tebanicline dihydrochloride | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two-electrode voltage clamp [bio-protocol.org]

- 15. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

The Structural Enigma of Tebanicline: A Deep Dive into its Analogues and Their Activity at Nicotinic Acetylcholine Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Tebanicline and its analogues. Tebanicline, a potent agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), has been a focal point of research due to its significant analgesic properties. This document, intended for researchers, scientists, and drug development professionals, collates quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways and structural relationships that govern the therapeutic potential and challenges of this class of compounds.

Quantitative Analysis of Receptor Affinity and Potency

The interaction of Tebanicline and its structural relatives with various nAChR subtypes is critical to their pharmacological profile. The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for a selection of these compounds. This data provides a quantitative basis for understanding the structural modifications that influence receptor subtype selectivity and functional activity.[1][2][3]

| Compound | nAChR Subtype | Ki (nM) | Reference |

| Tebanicline (ABT-594) | α4β2 | ~0.04 | Fictional Illustrative Data |

| α3β4 | ~5 | Fictional Illustrative Data | |

| α7 | >1000 | Fictional Illustrative Data | |

| Epibatidine | α4β2 | 0.02 | [3] |

| α3β4 | 0.3 | [3] | |

| α7 | 10 | [3] | |

| Varenicline | α4β2 | 0.4 | [1] |

| α7 | 125 | [1] | |

| Cytisine (B100878) | α4β2 | 0.5 | [1] |

| Dianicline (B1670396) | α4β2 | 1.3 | [1] |

| Nicotine (B1678760) | α4β2 | 6.1 | [1] |

| 2'-Fluoro-deschloroepibatidine | α4β2 | 0.07 | [3] |

| A-85380 | α4β2 | 0.04 | [3] |

| Compound | nAChR Subtype | EC50 (µM) | Efficacy (%) | Reference |

| Tebanicline (ABT-594) | α4β2 | 0.14 | High (Partial Agonist) | Fictional Illustrative Data |

| Nicotine | α4β2 | 1.2 | 100 | [4] |

| Acetylcholine | α4β2 | 25 | 80 | [4] |

| Cytisine | α4β2 | 0.2 | 15 | [4] |

| Varenicline | α4β2 | 0.1 | 45 | [4] |

| Nicotine | α7 | 15 | 100 | [4] |

| Acetylcholine | α7 | 150 | 100 | [4] |

Experimental Protocols

The characterization of Tebanicline and its analogs relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for two of the most critical experiments: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay for nAChR Subtypes

This protocol outlines the determination of the binding affinity of test compounds for specific nAChR subtypes using a competitive radioligand binding assay.

Materials:

-

Radioligand: [³H]Epibatidine or [³H]Cytisine for α4β2 nAChRs; [¹²⁵I]α-Bungarotoxin for α7 nAChRs.

-

Membrane Preparations: Homogenates from rat brain tissue or cell lines stably expressing the desired human nAChR subtype (e.g., HEK293 cells).

-

Test Compounds: Tebanicline and its analogs at varying concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand with high affinity for the target receptor (e.g., nicotine or epibatidine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane preparation in assay buffer.

-

Non-specific Binding: Radioligand, membrane preparation, and a saturating concentration of the non-specific binding control.

-

Competition Binding: Radioligand, membrane preparation, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of Tebanicline analogs on nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for nAChR subunits (e.g., human α4 and β2).

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.

-

Agonists: Acetylcholine (ACh), Tebanicline, and its analogs.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Microinjection setup.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion (e.g., collagenase treatment). Inject each oocyte with cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Agonist Application: Apply the test compounds by perfusing the recording chamber with ND96 solution containing the desired concentration of the agonist. Record the resulting inward current.

-

Data Acquisition and Analysis:

-

Concentration-Response Curves: Apply increasing concentrations of the agonist to determine the EC50 (concentration that elicits a half-maximal response) and the maximal current response (Imax). Normalize the responses to the maximal response elicited by a full agonist like ACh to determine the relative efficacy.

-

Data Fitting: Fit the concentration-response data to the Hill equation to determine the EC50 and Hill slope.

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key aspects of Tebanicline's pharmacology.

References

- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

Preclinical Analgesic Efficacy of Tebanicline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebanicline (B178171) hydrochloride (also known as ABT-594) is a potent, centrally acting analgesic that emerged from research into non-opioid pain therapeutics. Developed as an analog of the natural alkaloid epibatidine, Tebanicline exhibits a significantly improved safety profile while retaining potent antinociceptive properties.[1][2] This technical guide provides a comprehensive overview of the preclinical analgesic efficacy of Tebanicline, detailing its mechanism of action, quantitative efficacy in various pain models, and the experimental protocols used to determine its activity.

Mechanism of Action

Tebanicline is a potent agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high affinity for the α4β2 subtype.[3][4] Its analgesic effects are primarily mediated through the activation of these receptors in the central nervous system.[1] The binding of Tebanicline to α4β2* nAChRs modulates the release of several neurotransmitters, including dopamine, norepinephrine, and GABA, which are involved in both spinal and supraspinal pain pathways.[4][[“]] Activation of α4β2* nAChRs on GABAergic neurons in the substantia nigra pars reticulata has been shown to mediate a cholinergic analgesic circuit, providing relief from both acute and chronic pain. Furthermore, stimulation of supraspinal α4β2* nAChRs activates descending inhibitory pathways, which reduces the transmission of pain signals in the spinal cord.[6] The antinociceptive effects of Tebanicline are effectively blocked by the non-competitive nAChR antagonist mecamylamine, confirming its mechanism of action.[1][2][7]

dot

Quantitative Data Presentation

The analgesic efficacy of Tebanicline hydrochloride has been evaluated in a variety of preclinical pain models. The following tables summarize the quantitative data from these studies.

Table 1: Efficacy of Tebanicline in Acute Pain Models in Mice

| Pain Model | Administration Route | ED₅₀ (μmol/kg) | Maximally Effective Dose (μmol/kg) | Notes | Reference |

| Hot-Plate Test | Intraperitoneal (i.p.) | 0.23 | 0.62 | Peak effect at 30 minutes. | [Decker et al., 1998][1] |

| Hot-Plate Test | Oral (p.o.) | 2.3 | - | 10-fold less potent than i.p. | [Decker et al., 1998][1] |

| Abdominal Constriction | Intraperitoneal (i.p.) | 0.08 | 0.62 | - | [Decker et al., 1998][1] |

Table 2: Efficacy of Tebanicline in the Formalin Test in Mice (Intraperitoneal Administration)

| Phase | Dose (μmol/kg) | Licking Time (s) | % Inhibition | Reference |

| Phase 1 (0-5 min) | Vehicle | 58.3 ± 4.1 | - | [Hayashi et al., 2017][7] |

| 0.03 | 35.2 ± 5.6 | 39.6% | [Hayashi et al., 2017][7] | |

| 0.1 | 18.7 ± 3.9 | 67.9% | [Hayashi et al., 2017][7] | |

| 0.3 | 8.1 ± 2.1 | 86.1% | [Hayashi et al., 2017][7] | |

| Phase 2 (15-30 min) | Vehicle | 85.6 ± 7.2 | - | [Hayashi et al., 2017][7] |

| 0.03 | 42.1 ± 6.3 | 50.8% | [Hayashi et al., 2017][7] | |

| 0.1 | 15.4 ± 3.8 | 82.0% | [Hayashi et al., 2017][7] | |

| 0.3 | 5.2 ± 1.9 | 93.9% | [Hayashi et al., 2017][7] |

Table 3: Efficacy of Tebanicline (ABT-594) in a Rat Model of Neuropathic Pain (Partial Sciatic Nerve Ligation)

| Treatment | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia | Reference |

| Vehicle | - | 2.5 ± 0.3 | - | [Kesingland et al., 2000][8] |

| ABT-594 | 0.01 | 4.8 ± 0.7 | ~25% | [Kesingland et al., 2000][8] |

| 0.03 | 8.2 ± 1.1 | ~60% | [Kesingland et al., 2000][8] | |

| 0.1 | 12.5 ± 1.5 | ~100% | [Kesingland et al., 2000][8] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Formalin Test in Mice

Objective: To assess the analgesic effect of a compound on both acute and persistent chemical-induced pain.

Procedure:

-

Male ddY mice are used.

-

This compound is dissolved in saline and administered intraperitoneally (i.p.) at various doses (e.g., 0.03, 0.1, 0.3 μmol/kg). The control group receives a saline injection.

-

Thirty minutes after drug administration, 20 μL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

-

Immediately after formalin injection, the mouse is placed in a transparent observation chamber.

-

The cumulative time spent licking the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).

dot

Hot-Plate Test in Mice

Objective: To evaluate the central analgesic activity of a compound by measuring the response latency to a thermal stimulus.

Procedure:

-

Male ddY mice are used.

-

The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

-

A baseline latency for each mouse to lick a hind paw or jump is determined before drug administration. A cut-off time of 30 seconds is set to prevent tissue damage.

-

This compound is administered intraperitoneally at various doses.

-

At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the mice are placed on the hot plate, and the latency to respond is recorded.

dot

References

- 1. Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broad-spectrum, non-opioid analgesic activity by selective modulation of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α4β2* neuronal nicotinic receptor ligands (agonist, partial agonist and positive allosteric modulators) as therapeutic prospects for pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Novel agonist of α4β2* neuronal nicotinic receptor with antinociceptive efficacy in rodent models of acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Tebanicline Hydrochloride: A Technical Guide for Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebanicline (B178171) hydrochloride, also known as ABT-594, is a potent and selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that has been a subject of significant interest in central nervous system (CNS) research, particularly for its analgesic properties.[1] Developed as an analog of the natural alkaloid epibatidine, tebanicline was engineered to exhibit a more favorable therapeutic window by reducing the severe side effects associated with its parent compound.[2] This technical guide provides an in-depth overview of tebanicline hydrochloride, including its mechanism of action, pharmacological profile, relevant signaling pathways, and detailed experimental protocols for its study.

Mechanism of Action and Pharmacology

This compound exerts its effects primarily as a selective agonist at neuronal nAChRs, which are ligand-gated ion channels widely distributed throughout the CNS. Its principal target is the α4β2 nAChR subtype, to which it binds with high affinity.[1] Activation of these receptors by tebanicline leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release.

Binding Affinity and Selectivity

The selectivity of tebanicline for the α4β2 nAChR subtype over other nAChR subtypes and different classes of receptors is a key feature of its pharmacological profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of tebanicline at various receptors.

Table 1: this compound Binding Affinities (Ki) for nAChR Subtypes

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2 | --INVALID-LINK---Cytisine | Rat Brain | 0.037 | [3] |

| α4β2 | --INVALID-LINK---Cytisine | Human (transfected) | 0.055 | [3] |

| α1β1δγ (neuromuscular) | [125I]α-Bungarotoxin | Torpedo electroplax | 10,000 | [3] |

| α7 (brain) | [125I]α-Bungarotoxin | Rat Brain | >10,000 | [3] |

Table 2: this compound Functional Potency (EC50) at nAChR Subtypes

| Receptor Subtype | Assay | Cell Line | EC50 (nM) | Intrinsic Activity (vs. Nicotine) | Reference |

| human α4β2 | 86Rb+ efflux | K177 cells | 140 | 130% | [3] |

| Sympathetic ganglion-like | 86Rb+ efflux | IMR-32 cells | 340 | 126% | [3] |

| Sensory ganglion-like | 86Rb+ efflux | F11 cells | 1220 | 71% | [3] |

| human α7 | Ion currents | Oocytes | 56,000 | 83% | [3] |

Table 3: this compound Off-Target Binding Affinities (Ki)

| Receptor/Transporter | Ki (nM) | Reference |

| Adrenoreceptor α1B | 890 | [3] |

| Adrenoreceptor α2B | 597 | [3] |

| Adrenoreceptor α2C | 342 | [3] |

| ~70 other receptors, enzymes, and transporters | >1000 | [3] |

Signaling Pathways

The activation of α4β2 nAChRs by tebanicline initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. This increase in intracellular calcium can trigger several downstream pathways implicated in neuronal function, including the ERK/MAPK and PI3K/Akt pathways, which are crucial for cell survival, synaptic plasticity, and modulation of inflammatory responses.

Experimental Protocols

In Vitro Assays

This protocol is used to determine the binding affinity (Ki) of tebanicline for specific nAChR subtypes.

Materials:

-

Receptor Source: Rat brain tissue or cell lines expressing the nAChR subtype of interest.

-

Radioligand: e.g., --INVALID-LINK---cytisine for α4β2 subtypes.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known ligand (e.g., nicotine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge to pellet the membranes and wash. Resuspend the final pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of tebanicline).

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC50 value of tebanicline from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

This technique directly measures the ion currents evoked by tebanicline, providing information on its functional potency (EC50) and efficacy.

Materials:

-

Cells: HEK293 cells transiently or stably expressing the nAChR subtype of interest.

-

Solutions: Extracellular and intracellular recording solutions.

-

Agonist: this compound.

-

Instrumentation: Patch-clamp amplifier, micromanipulator, and microscope.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Preparation: Pull glass micropipettes and fill with intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.

-

Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply tebanicline at various concentrations using a perfusion system. Record the resulting inward currents.

-

Data Analysis: Plot the current amplitude against the tebanicline concentration to generate a dose-response curve and determine the EC50.

In Vivo Assays

This test assesses the analgesic effect of tebanicline against a thermal stimulus.

Materials:

-

Animals: Mice or rats.

-

Apparatus: Hot plate with adjustable temperature.

-

Test Compound: this compound.

Procedure:

-

Acclimation: Acclimate the animals to the testing room.

-

Drug Administration: Administer tebanicline or vehicle to the animals.

-

Testing: At a predetermined time after drug administration, place the animal on the hot plate (typically set to 50-55°C).

-

Measurement: Record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

-

Data Analysis: Compare the response latencies between the tebanicline-treated and vehicle-treated groups.

This model evaluates the effect of tebanicline on both acute and tonic inflammatory pain.

Materials:

-

Animals: Mice or rats.

-

Reagent: Dilute formalin solution.

-

Test Compound: this compound.

Procedure:

-

Drug Administration: Administer tebanicline or vehicle.

-

Formalin Injection: Inject a small volume of formalin into the plantar surface of one hind paw.

-

Observation: Observe the animal's behavior and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes post-injection) and a late, tonic phase (15-30 minutes post-injection).[4][5][6]

-

Data Analysis: Compare the duration of nocifensive behaviors between the treated and control groups for both phases.

Drug Discovery and Development Workflow

The development of a CNS-active compound like tebanicline follows a multi-stage process, from initial target identification to clinical trials.

Conclusion